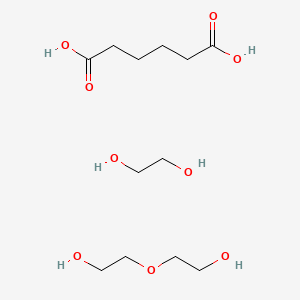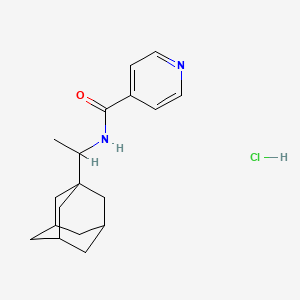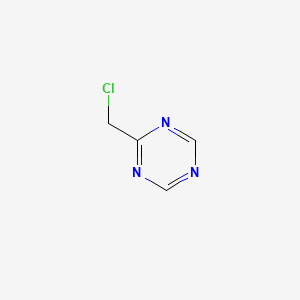
2-(Chloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,3,5-triazine is a heterocyclic organic compound that contains a triazine ring substituted with a chloromethyl group. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The chloromethyl group attached to the triazine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method is the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized triazines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which have applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
2-(Chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of dyes, pigments, and polymers.
Biology: The compound is utilized in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
作用机制
The mechanism of action of 2-(Chloromethyl)-1,3,5-triazine involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, allowing it to readily react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potent bioactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
相似化合物的比较
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine: This compound shares the chloromethyl group but differs in the heterocyclic ring structure and substituents.
2-Chloromethyl-4(3H)-quinazolinone: Another compound with a chloromethyl group, used in the synthesis of anticancer agents.
Uniqueness: 2-(Chloromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of three nitrogen atoms in the ring enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
30361-82-1 |
|---|---|
分子式 |
C4H4ClN3 |
分子量 |
129.55 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H4ClN3/c5-1-4-7-2-6-3-8-4/h2-3H,1H2 |
InChI 键 |
IXOJGFDRZRKILF-UHFFFAOYSA-N |
规范 SMILES |
C1=NC=NC(=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



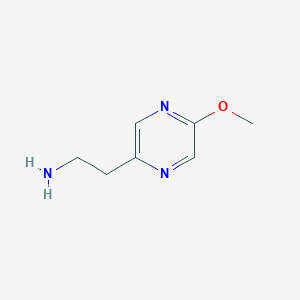
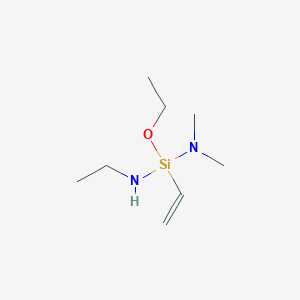

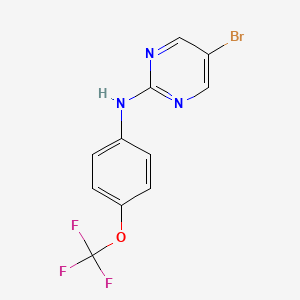
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
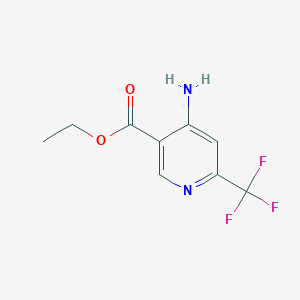
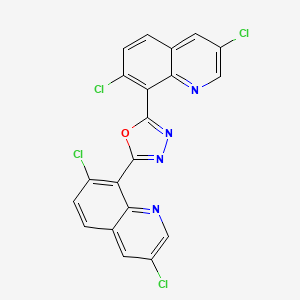
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
